N-(2-chlorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide
Overview
Description
N-(2-chlorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a nitrobenzoyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide typically involves the following steps:
Amidation: The nitrobenzoyl chloride is then reacted with 2-chloroaniline in the presence of a base such as triethylamine to form the desired amide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: N-(2-aminophenyl)-2-[(3-aminobenzoyl)amino]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-[(4-nitrobenzoyl)amino]benzamide: Similar structure but with the nitro group in a different position.
N-(2-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-(2-chlorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide is unique due to the specific positioning of the nitro and chlorophenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c21-16-9-2-4-11-18(16)23-20(26)15-8-1-3-10-17(15)22-19(25)13-6-5-7-14(12-13)24(27)28/h1-12H,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWKDARYFPKQJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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